2,6-dibromo-4-[(E)-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol
Description
2,6-dibromo-4-[(E)-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol is a complex organic compound that features a unique combination of brominated phenol and triazinoindole structures
Properties
IUPAC Name |
2,6-dibromo-4-[(E)-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2N6O/c1-8-2-3-13-10(4-8)14-16(21-13)22-17(25-23-14)24-20-7-9-5-11(18)15(26)12(19)6-9/h2-7,26H,1H3,(H2,21,22,24,25)/b20-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUUGXWTCIDVAA-IFRROFPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=CC(=C(C(=C4)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=CC(=C(C(=C4)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-[(E)-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol typically involves multiple steps:
Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors to form the triazinoindole structure.
Bromination: The phenol ring is brominated at the 2 and 6 positions using bromine or a brominating agent under controlled conditions.
Hydrazinylidene Formation: The hydrazinylidene linkage is formed by reacting the triazinoindole derivative with a hydrazine derivative under specific conditions to ensure the formation of the desired E-isomer.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-dibromo-4-[(E)-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazinylidene linkage can be reduced to form hydrazine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenol derivatives with various functional groups replacing the bromine atoms.
Scientific Research Applications
2,6-dibromo-4-[(E)-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structure.
Biological Studies: Investigation of its interactions with biological macromolecules such as DNA and proteins.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-dibromo-4-[(E)-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The brominated phenol and triazinoindole moieties may interact with specific amino acid residues in proteins, leading to modulation of their activity. The hydrazinylidene linkage may also play a role in binding to nucleic acids, affecting gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2,6-dibromo-4-[(E)-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol: This compound is unique due to the presence of both brominated phenol and triazinoindole structures.
Other Triazinoindole Derivatives: Compounds with similar triazinoindole cores but different substituents.
Brominated Phenols: Compounds with brominated phenol structures but lacking the triazinoindole moiety.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer unique biological and chemical properties not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
